molecular formula C6H14O7 B079197 alpha-D-Glucose monohydrate CAS No. 14431-43-7

alpha-D-Glucose monohydrate

Cat. No.: B079197
CAS No.: 14431-43-7
M. Wt: 198.17 g/mol
InChI Key: OSNSWKAZFASRNG-WNFIKIDCSA-N
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Description

alpha-D-Glucose monohydrate is a fundamental monosaccharide and a primary energy source for cellular metabolism across diverse biological systems. This high-purity compound serves as an essential reagent in numerous research applications, including cell culture media formulation where it provides a critical carbon source for promoting robust cell growth and viability. In microbiology, it is utilized as a fermentable carbohydrate for microbial growth studies and metabolic profiling. Its significance extends to biochemical assays where it acts as a standard for quantifying reducing sugars and a substrate for key enzymes like hexokinase and glucose-6-phosphate dehydrogenase. The specific anomeric form, alpha-D-glucose, is of particular interest in studies of carbohydrate metabolism, enzymatic kinetics, and anomer-specific transport mechanisms across cell membranes. The monohydrate form ensures enhanced stability and precise handling for quantitative research. Researchers leverage this compound to investigate glycolysis, insulin signaling pathways, and cellular energy homeostasis, making it indispensable in diabetes, cancer metabolism, and nutrition science research. Its consistent quality and reliability are paramount for generating reproducible and high-fidelity scientific data.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNSWKAZFASRNG-WNFIKIDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881263
Record name alpha-D-Glucose monohydrate
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Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14431-43-7
Record name α-D-Glucose monohydrate
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Record name Dextrose [USAN]
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Record name alpha-D-Glucose monohydrate
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Record name α-D-Glucopyranose, hydrate (1:1)
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Record name .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

alpha-D-Glucose monohydrate can be synthesized through the hydrolysis of starch. The process involves breaking down starch into simpler sugars using acids or enzymes. The hydrolysis can be carried out using hydrochloric acid or sulfuric acid under controlled conditions of temperature and pH. Enzymatic hydrolysis, on the other hand, uses enzymes like amylase and glucoamylase to convert starch into dextrose .

Industrial Production Methods

In industrial settings, dextrose is produced primarily from corn starch. The process involves several steps:

    Starch Extraction: Corn is milled to extract starch.

    Liquefaction: The starch is mixed with water and heated to break it down into shorter chains of glucose molecules.

    Saccharification: Enzymes are added to convert the short chains into dextrose.

    Purification: The resulting dextrose solution is purified to remove impurities.

    Crystallization: The purified dextrose is crystallized and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

alpha-D-Glucose monohydrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form gluconic acid. This reaction is typically carried out using oxidizing agents like bromine water or nitric acid.

    Reduction: this compound can be reduced to form sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.

    Fermentation: this compound can be fermented by yeast to produce ethanol and carbon dioxide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Alpha-D-Glucose monohydrate is crucial in metabolic processes and serves as an energy source for various biological reactions. Its applications in biochemistry include:

  • Energy Metabolism : It plays a central role in glycolysis and the citric acid cycle, providing energy for cellular functions.
  • Synthesis of Polysaccharides : It acts as a building block for polysaccharides like starch and cellulose, which are essential for energy storage and structural integrity in plants.

This compound is extensively used in microbiology as a carbon source in culture media for the growth and identification of microorganisms.

  • Cultivation of Bacteria and Yeasts : It supports the growth of various bacteria and yeasts by providing readily available energy.
  • pH Stability : The compound maintains a stable pH (6-7) in solutions, making it suitable for diverse microbial cultures .

Case Study: Use in Microbial Growth

A study demonstrated that this compound enhanced the growth rate of Saccharomyces cerevisiae (brewer's yeast) when used as a primary carbon source in fermentation processes, leading to increased ethanol production .

Food Science

In food science, this compound is utilized for its sweetening properties and as a humectant.

  • Sweetener : It is commonly used as a sweetening agent in various food products due to its high sweetness level compared to sucrose.
  • Humectant Properties : Its ability to retain moisture makes it valuable in baked goods and confectionery products to maintain freshness .

Table 2: Applications in Food Science

ApplicationDescription
SweetenerUsed in beverages, candies, and baked goods
HumectantRetains moisture in baked products

Pharmaceutical Applications

This compound has significant applications in pharmaceuticals:

  • Drug Formulation : It is often included as an excipient in drug formulations to enhance solubility and bioavailability.
  • Therapeutic Uses : Research indicates potential benefits such as anti-inflammatory effects and modulation of blood sugar levels, making it relevant for diabetes management .

Case Study: Therapeutic Effects

Research has shown that this compound can inhibit the elevation of blood sugar levels post-meal when consumed alongside other carbohydrates, suggesting its utility in dietary management for diabetic patients .

Industrial Applications

Emerging research highlights the potential industrial applications of this compound:

  • Biomass Conversion : It is involved in biomass pyrolysis processes to produce sustainable fuels by facilitating glucose transformation mechanisms .
  • Material Science : Investigations into its crystal structure suggest possibilities for developing materials with specific electrical or magnetic properties .

Mechanism of Action

alpha-D-Glucose monohydrate exerts its effects by rapidly increasing blood glucose levels. When administered intravenously, it provides a quick source of carbohydrate calories, which helps restore blood glucose levels in hypoglycemic patients. It promotes glycogen deposition, prevents ketosis, and decreases losses of body protein and nitrogen. The rapid increase in serum glucose levels helps reverse the central nervous system effects of hypoglycemia .

Comparison with Similar Compounds

Structural and Functional Differences :

  • Anomeric Configuration: The α-anomer has a hydroxyl group (-OH) at the C1 position oriented below the ring plane (axial), whereas the β-anomer has the C1 -OH group above the plane (equatorial) .
  • Crystallization Behavior: In raisin samples, alpha-D-Glucose monohydrate is the dominant crystalline form, while beta-D-Glucose is absent in thermally pretreated samples, suggesting thermal stability of the α-form .
  • KEGG Identifiers : Alpha-D-Glucose is mapped to C00267, while beta-D-Glucose corresponds to C00221 in metabolic databases .

Comparison with L-Glucose (Enantiomer)

Structural and Functional Differences :

  • Stereochemistry : L-Glucose is the mirror-image enantiomer of D-Glucose, with inverted configurations at all chiral centers .
  • It is used experimentally to study carbohydrate absorption .
Property This compound L-Glucose
Biological Activity Energy metabolism Non-metabolizable
Blood Glucose Impact Significant None
Applications Pharmaceuticals, food industry Research tools

Comparison with Alpha-D-Glucose Pentaacetate

Physical and Chemical Properties :

  • Solubility: this compound is water-soluble, whereas its pentaacetate derivative is soluble in organic solvents (e.g., chloroform) but insoluble in water .
  • Synthesis : The pentaacetate is synthesized via acetylation of glucose’s hydroxyl groups, making it a key intermediate in organic synthesis (e.g., antibiotics, steroids) .

Comparison with Other Hydrates: Alpha-Lactose Monohydrate

Crystallization Behavior :

  • Both this compound and alpha-lactose monohydrate form stable hydrates. However, lactose monohydrate retains its structure even when crystallized from PEG solutions, similar to glucose monohydrate .
  • Functional Role: Lactose monohydrate is primarily used in dairy products and excipients, contrasting with glucose monohydrate’s broader metabolic applications .

Comparison with Epimers: D-Mannose and D-Galactose

Structural Differences :

  • Epimerization: D-Mannose (C2 epimer) and D-Galactose (C4 epimer) differ from glucose in stereochemistry at specific carbons, altering their metabolic pathways .
  • Biological Impact: Glucose is a central glycolysis substrate, while mannose is involved in protein glycosylation, and galactose participates in lactose synthesis .

Biological Activity

Alpha-D-glucose monohydrate, commonly referred to simply as glucose, is a monosaccharide with significant biological activity. It plays a crucial role in various metabolic processes and is essential for energy production in living organisms. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and implications for health.

  • Molecular Formula : C6_6H12_{12}O6_6·H2_2O
  • Molecular Weight : 198.17 g/mol
  • CAS Number : 14431-43-7

Metabolic Role

Alpha-D-glucose is integral to several metabolic pathways, particularly glycolysis, where it is converted into energy. The process begins with the phosphorylation of glucose by hexokinase to form glucose 6-phosphate, which is a critical step in energy metabolism. This pathway can yield up to 36 ATP molecules per molecule of glucose under aerobic conditions .

Glycolysis Overview

StepReactionProducts
1Glucose + ATP → Glucose 6-phosphate + ADPGlucose 6-phosphate
2Glucose 6-phosphate → Fructose 6-phosphateFructose 6-phosphate
3Fructose 6-phosphate + ATP → Fructose 1,6-bisphosphate + ADPFructose 1,6-bisphosphate
.........
nPyruvate → Lactate (under anaerobic conditions)Lactate

Energy Production

Alpha-D-glucose serves as a primary energy source for cells. It is rapidly absorbed from the gastrointestinal tract and metabolized to carbon dioxide and water, releasing energy in the process . This rapid absorption is crucial during physical exertion and in conditions requiring immediate energy supply.

Glycosylation

Glucose participates in glycosylation processes, where it modifies proteins post-translationally through glycation. This can affect protein function and has been implicated in various diseases such as diabetes and Alzheimer's disease due to the formation of advanced glycation end-products (AGEs) that can lead to cellular damage .

Case Studies and Research Findings

  • Diabetes Management : A study indicated that monitoring glucose levels is critical for managing diabetes. Elevated levels can lead to complications such as neuropathy and retinopathy due to excessive glycation of proteins .
  • Cancer Metabolism : Research has shown that cancer cells often exhibit increased glucose uptake compared to normal cells. This phenomenon, known as the Warburg effect, highlights glucose's role in providing energy for rapidly dividing cells .
  • Neurodegenerative Diseases : A link has been established between glucose metabolism and neurodegenerative diseases. Impaired glucose metabolism in the brain may contribute to the pathogenesis of conditions like Alzheimer's disease .

Applications in Biotechnology

This compound is widely used in cell culture media as a vital energy source for cell growth and maintenance. Its role extends beyond mere energy provision; it also influences cell signaling pathways that regulate growth and differentiation .

Safety and Toxicity

While this compound is generally safe when consumed within normal dietary limits, concentrated solutions can cause gastrointestinal distress, including nausea and vomiting. The LD50 values indicate a relatively low toxicity profile; for instance, the oral LD50 in rats is approximately 25.8 g/kg .

Summary Table of Biological Activities

ActivityDescription
Energy SourcePrimary substrate for ATP production via glycolysis
GlycosylationModifies proteins, impacting their function
Role in DiseaseImplicated in diabetes complications and neurodegeneration
Cell CultureEssential component for maintaining cell viability

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular formulaC₆H₁₂O₆·H₂O
Molecular weight198.17 g/mol
Melting point83°C (decomposition)
Water solubility (25°C)~470 g/L
Crystal systemMonoclinic

Q. Table 2. Comparison of Analytical Methods

MethodSensitivityTime RequiredApplication Example
HPLC-RI0.1 mg/mL20 minPurity assessment
CE-LIF2 fmol35 minMetabolite profiling
Enzymatic0.5 µg/mL10 minCell culture media

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-Glucose monohydrate
Reactant of Route 2
alpha-D-Glucose monohydrate

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